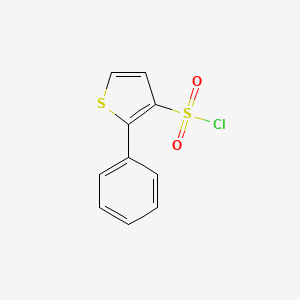

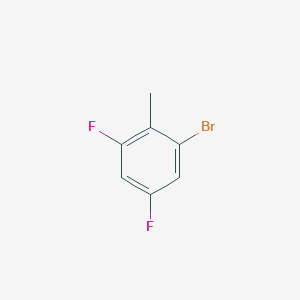

1-溴-3,5-二氟-2-甲基苯

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . These methods suggest that the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene could potentially be achieved through similar halogenation and substitution strategies.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding . The presence of bromine and fluorine atoms on the benzene ring can also affect the geometry and normal modes of vibrations, as discussed in the study of 1-bromo-3-fluorobenzene . These findings can be extrapolated to predict that 1-Bromo-3,5-difluoro-2-methylbenzene would also exhibit unique structural characteristics due to its halogen substituents.

Chemical Reactions Analysis

Bromofluorobenzenes can undergo photodissociation, as shown by the C–Br photo-fragmentation of bromo-3,5-difluorobenzene, which has an activation energy compatible with a picosecond time scale . Additionally, brominated benzenes can participate in coupling reactions, such as the CuI-catalyzed domino process that transforms 1-bromo-2-iodobenzenes into benzofurans . These studies indicate that 1-Bromo-3,5-difluoro-2-methylbenzene could be reactive under photochemical conditions and might be a suitable candidate for coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be studied using various spectroscopic techniques. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, were also analyzed . For 1-Bromo-3,5-difluoro-2-methylbenzene, similar spectroscopic and computational studies could provide detailed information about its physical and chemical properties.

科学研究应用

阻燃剂中的应用

与 1-溴-3,5-二氟-2-甲基苯类似的化合物因其在阻燃剂中的用途而被广泛研究。这些物质被称为新型溴化阻燃剂 (NBFR),因其增强材料耐火性的能力而日益得到应用。研究重点关注此类阻燃剂在各种环境中的存在,强调需要进一步研究其环境归趋和毒性。NBFR 的日益广泛应用需要更全面的研究来了解其长期影响 (Zuiderveen, Slootweg, & de Boer, 2020)。

环境影响和毒理学

与 1-溴-3,5-二氟-2-甲基苯在结构上相关的溴化和混合卤化合物的环境影响和毒理学特征一直是重要的研究课题。研究表明,这些化合物具有与其氯化对应物相似的毒性特征,需要进一步研究其健康影响。这项研究表明,迫切需要有关暴露情景的数据,以评估这些化学物质对人类健康和环境构成的潜在风险 (Birnbaum, Staskal, & Diliberto, 2003)。

合成和化学研究

已经探索了与 1-溴-3,5-二氟-2-甲基苯相关的化合物的合成,例如 2-氟-4-溴联苯,以支持药品和其他化学品的制造。这些研究提高了对化学合成方法的理解,提供了对更高效、更低危害的生产技术的见解。这项研究有助于开发复杂的溴化合物的实用合成方法 (Qiu et al., 2009)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-3,5-difluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDULWBQQLFIDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-difluoro-2-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate](/img/structure/B3040167.png)

![[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid](/img/structure/B3040173.png)

![N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea](/img/structure/B3040174.png)